molecular formula C8H14O3 B14553499 Propan-2-yl 5-oxopentanoate CAS No. 61720-58-9

Propan-2-yl 5-oxopentanoate

Cat. No.: B14553499
CAS No.: 61720-58-9
M. Wt: 158.19 g/mol
InChI Key: QJXPVSVXECBALX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propan-2-yl 5-oxopentanoate (CAS Number: 61720-58-9) is a chemical compound with the molecular formula C8H14O3 and a molecular weight of 158.195 g/mol. It is also known by synonyms such as isopropyl 5-oxopentanoate and 5-oxopentanoic acid, 1-methylethyl ester . This compound serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research. Its structure, featuring an ester group and a ketone functionality, makes it a versatile precursor for the synthesis of more complex molecules. In practical research applications, this compound has been utilized as a key starting material in synthetic routes. For instance, it has been employed in the synthesis of potential prodrugs and other bioactive molecules, highlighting its role in facilitating pharmaceutical development . The compound must be handled by qualified professionals in a controlled laboratory setting. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61720-58-9

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

propan-2-yl 5-oxopentanoate

InChI

InChI=1S/C8H14O3/c1-7(2)11-8(10)5-3-4-6-9/h6-7H,3-5H2,1-2H3

InChI Key

QJXPVSVXECBALX-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CCCC=O

Origin of Product

United States

Synthetic Methodologies for Propan 2 Yl 5 Oxopentanoate and Structural Analogues

Esterification Approaches to Propan-2-yl 5-oxopentanoate (B1240814)

The final step in the synthesis of propan-2-yl 5-oxopentanoate is typically the formation of the isopropyl ester from the corresponding carboxylic acid. This can be achieved through several methods, including traditional acid catalysis and more modern enzymatic approaches.

Acid-Catalyzed Esterification Strategies for Isopropyl Esters

The direct esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst is a well-established and widely used method. In the context of this compound, this involves the reaction of 5-oxopentanoic acid with isopropanol (B130326).

The reaction is typically catalyzed by a strong mineral acid, such as sulfuric acid (H₂SO₄), or a solid acid catalyst. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the hydroxyl group of isopropanol. Subsequent proton transfer and elimination of a water molecule yield the desired ester. To drive the equilibrium towards the product side, the reaction is often carried out under reflux conditions, and water is removed as it is formed, for instance, by using a Dean-Stark apparatus.

Key parameters for a successful acid-catalyzed esterification include the choice of catalyst, reaction temperature, and the method of water removal. For instance, the esterification of levulinic acid (4-oxopentanoic acid), a close structural relative, with isopropanol often employs reflux temperatures between 80-110°C.

ParameterCondition
Reactants 5-Oxopentanoic acid, Isopropanol
Catalyst Sulfuric acid (H₂SO₄)
Temperature Reflux
Byproduct Removal Dean-Stark trap to remove water

Enzymatic Synthesis and Biocatalytic Routes to Oxopentanoate Derivatives

In recent years, enzymatic methods have gained prominence as a green alternative to traditional chemical synthesis. mdpi.com Lipases, in particular, are versatile biocatalysts capable of catalyzing esterification reactions under mild conditions. scielo.br These enzymes can be used for the synthesis of various esters, including oxopentanoate derivatives. nih.gov

The enzymatic synthesis of esters offers several advantages, including high selectivity (chemo-, regio-, and enantioselectivity), which can reduce the need for protecting groups and separation of isomers. mdpi.com The reactions are typically carried out in non-aqueous solvents or in solvent-free systems to shift the equilibrium towards synthesis rather than hydrolysis. scielo.brnih.gov Immobilized lipases are often used to facilitate catalyst recovery and reuse, enhancing the economic viability of the process. mdpi.comnih.gov For example, lipases from Candida cylindracea have been successfully used for the synthesis of various esters in nearly anhydrous hexane (B92381). nih.gov

AdvantageDescription
Mild Conditions Reactions proceed at lower temperatures and pressures, saving energy. mdpi.com
High Selectivity Reduces byproducts and simplifies purification. mdpi.com
Environmental Benignity Avoids the use of harsh acids and metal catalysts.
Catalyst Reusability Immobilized enzymes can be recovered and reused for multiple cycles. nih.gov

Construction of the 5-Oxopentanoate Carbon Skeleton

The synthesis of the 5-oxopentanoate backbone is a critical aspect of producing this compound and its analogues. Various synthetic strategies can be employed to construct this five-carbon chain with an oxo group at the 5-position.

Michael Addition Reactions in the Synthesis of 5-Oxopentanoate Precursors

The Michael addition, or conjugate addition, is a powerful tool for carbon-carbon bond formation. numberanalytics.com This reaction involves the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). numberanalytics.com In the context of 5-oxopentanoate synthesis, a suitable enolate or other nucleophile can be added to an acrylate (B77674) derivative to form the basic carbon skeleton.

For instance, the base-catalyzed Michael addition of a malonic ester to acrolein, followed by hydrolysis and decarboxylation, can yield a 5-oxopentanoate precursor. The choice of base and reaction conditions is crucial for achieving high yields and minimizing side reactions. Recent research has focused on developing more sustainable, one-pot Michael addition reactions. researchgate.netrsc.org

Friedel-Crafts Acylation Routes to Aryl 5-Oxopentanoates

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring. sigmaaldrich.comorganic-chemistry.org This method is particularly useful for synthesizing aryl 5-oxopentanoates, which are structural analogues of this compound.

The reaction typically involves the use of an acyl chloride or anhydride (B1165640) as the acylating agent and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.com For the synthesis of an aryl 5-oxopentanoate, an aromatic compound (e.g., benzene (B151609) or a substituted derivative) is acylated with a derivative of 5-oxopentanoic acid, such as its acid chloride or anhydride. The resulting aryl ketone is a key intermediate. For example, 5-(4'-Fluorophenyl)-5-oxopentanoic acid can be synthesized via this route. oakwoodchemical.com The reaction is known for its high efficiency in forming carbon-carbon bonds with aromatic systems. ijpcbs.com

Retrosynthetic Analysis Applied to 5-Oxopentanoate Synthesis

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. researchgate.net Applying this approach to this compound reveals several potential synthetic pathways.

A primary disconnection can be made at the ester linkage, leading to 5-oxopentanoic acid and isopropanol. This highlights the importance of esterification as a final step.

Further disconnection of 5-oxopentanoic acid itself can be approached in several ways:

Disconnection adjacent to the ketone: This suggests a synthesis involving the acylation of a suitable four-carbon nucleophile.

Disconnection via a Michael addition: This leads back to a three-carbon Michael acceptor (like an acrylate) and a two-carbon nucleophile (like an enolate). researchgate.net

Disconnection based on a Friedel-Crafts reaction: For aryl analogues, this would involve disconnecting the aryl group and the pentanoyl chain, suggesting a Friedel-Crafts acylation strategy.

This analytical approach allows chemists to devise multiple synthetic routes and choose the most efficient and practical one based on available starting materials, reaction yields, and sustainability considerations. researchgate.net

Advanced Synthetic Techniques for this compound Analogues

Advanced synthetic methodologies enable the creation of complex molecules derived from the 5-oxopentanoate scaffold, targeting applications in fields such as peptide chemistry and materials science. These techniques leverage both solid-phase and solution-phase strategies to build intricate architectures and control stereochemistry.

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the efficient, stepwise assembly of amino acid chains on an insoluble polymer support. beilstein-journals.org 5-Oxopentanoate derivatives can be incorporated into this workflow to create peptides with unique functionalities or to facilitate specific synthetic goals, such as cyclization.

The general approach involves anchoring an amino acid to the resin, followed by sequential cycles of Nα-protecting group removal and coupling of the next Nα-protected amino acid. nih.gov A 5-oxopentanoic acid derivative can be used in this process, for instance, by modifying the side chain of an amino acid like glutamic acid. In one notable application, 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-((3-(2-nitrophenyl)butan-2-yl)oxy)-5-oxopentanoic acid was synthesized for use in SPPS. mdpi.com This compound incorporates a photolabile protecting group on the carboxylic acid, which allows for selective deprotection under UV irradiation to enable, for example, head-to-side chain cyclization of the peptide while it is still attached to the solid support. mdpi.com

The standard Fmoc/t-Bu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is commonly employed, where the Fmoc group is removed with a piperidine (B6355638) solution in a solvent like N,N-dimethylformamide (DMF). beilstein-journals.orgmdpi.com The subsequent coupling step is facilitated by activating agents. mdpi.com

Recent advancements have focused on making SPPS more environmentally friendly. An analogue of this compound, methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate (also known as PolarClean), has been investigated as a green, non-toxic replacement for hazardous solvents like DMF. rsc.orgresearchgate.net While promising, ester-based solvents like PolarClean can sometimes lead to minor side reactions, such as reacting with the free amino group of the growing peptide chain. researchgate.net To further enhance the green credentials of SPPS, a metal-free method for removing the allyloxycarbonyl (Alloc) protecting group has been developed using iodine and water in a PolarClean/ethyl acetate (B1210297) solvent mixture, allowing for a one-pot deprotection and coupling sequence. acs.org

Table 1: Comparison of Reagents and Conditions in Solid-Phase Synthesis Involving 5-Oxopentanoate Analogues

Parameter Conventional Fmoc-SPPS SPPS with Photolabile Group mdpi.com Green SPPS with Alloc Group acs.org
Solid Support Polystyrene or Polyethylene Glycol ResinResin (e.g., 2-chlorotrityl chloride resin)Resin (unspecified)
Primary Solvent N,N-dimethylformamide (DMF)N,N-dimethylformamide (DMF)PolarClean / Ethyl Acetate (1:4)
Protecting Group Fmoc (N-terminus), t-Bu (side chains)Fmoc (N-terminus), Npb-OH (side chain carboxyl)Alloc (side chain), Fmoc (N-terminus)
Deprotection Reagent 20% Piperidine in DMF20% Piperidine in DMF (for Fmoc); UV light (for Npb-OH)Iodine/Water (for Alloc)
Coupling Reagents HOBt, TBTU, NMMHOBt, TBTU, NMMOxyma, TBEC, Collidine

While solid-phase synthesis is highly effective for repetitive processes like peptide assembly, solution-phase synthesis remains indispensable for creating complex, non-polymeric molecules or for large-scale production where solid supports are impractical. The synthesis of intricate molecules containing a 5-oxopentanoate core in solution requires careful strategic planning, often involving multiple, sequential reactions with purification of intermediates at each stage.

The strategies for synthesizing complex molecules are diverse and tailored to the specific target. nih.govrsc.org For a complex 5-oxopentanoate derivative, a synthesis might involve:

Retrosynthetic Analysis : Deconstructing the target molecule into simpler, commercially available starting materials to map out a viable forward synthesis.

Protecting Group Manipulation : The ketone and ester functionalities of the 5-oxopentanoate are often masked with protecting groups to prevent unwanted side reactions while other parts of the molecule are being assembled. This is a critical step to ensure chemoselectivity.

Key Bond Formations : Building the carbon skeleton using powerful C-C bond-forming reactions such as the Wittig reaction, aldol (B89426) condensations, Michael additions, or modern cross-coupling reactions (e.g., Suzuki, Heck). For example, the synthesis of complex isoxazole (B147169) scaffolds often relies on condensation and cycloaddition reactions in solution. rsc.org

Functional Group Interconversions : Modifying existing functional groups to build the desired complexity.

A hypothetical strategy for a complex derivative is outlined in the table below.

Table 2: Hypothetical Solution-Phase Strategy for a Complex 5-Oxopentanoate

Step Reaction Type Typical Reagents Purpose
1ProtectionEthylene glycol, p-toluenesulfonic acidMask the ketone as a ketal to prevent its reaction in subsequent steps.
2Aldol CondensationLithium diisopropylamide (LDA), Aldehyde (R-CHO)Form a new C-C bond at the carbon adjacent to the ester (C2).
3OxidationDess-Martin periodinaneOxidize a newly introduced alcohol to a ketone.
4Grignard ReactionOrganomagnesium halide (R'-MgBr)Add a complex substituent to a carbonyl group.
5DeprotectionAqueous acid (e.g., HCl)Remove the ketal protecting group to restore the 5-oxo functionality.

Chirality is a fundamental aspect of molecular science, as the three-dimensional arrangement of atoms can dictate a molecule's biological activity and physical properties. The synthesis of single-enantiomer chiral 5-oxopentanoate derivatives requires stereoselective methods that can control the formation of stereocenters. The ketone at the C5 position and the carbon at the C2 position are common targets for introducing chirality.

Several powerful strategies have been developed for stereoselective synthesis:

Enzymatic Resolution : This method uses enzymes, such as lipases, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. For example, a racemic alcohol can be resolved via lipase-catalyzed acylation, yielding an enantiomerically pure alcohol and an esterified enantiomer. clockss.org This could be applied to a racemic 5-hydroxy-pentanoate precursor.

Stereoselective Reduction : The ketone at the C5 position can be reduced to a chiral secondary alcohol using chiral reducing agents. Microbial reductions or hydrogenations with chiral catalysts (e.g., those based on Ruthenium-BINAP) can produce the alcohol with high enantiomeric excess. clockss.org

Chiral Auxiliaries : A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. This is a robust and widely used method in asymmetric synthesis. researchgate.net

Asymmetric Michael Addition : To introduce chirality at other positions, an asymmetric Michael addition can be performed on a suitable α,β-unsaturated precursor, using a chiral catalyst or a chiral nucleophile to create stereocenters with high fidelity. acs.org

Table 3: Overview of Stereoselective Synthetic Methods for Chiral Pentanoate Derivatives

Method Description Key Reagents/Catalysts Target Stereocenter Key Finding/Advantage
Enzymatic Resolution clockss.orgSelective enzymatic reaction on one enantiomer of a racemic mixture.Lipases (e.g., from Pseudomonas cepacia)Pre-existing chiral center (e.g., C5-OH)High enantioselectivity (>99% ee) is achievable for separating enantiomers.
Stereoselective Reduction clockss.orgReduction of a prochiral ketone to a specific alcohol enantiomer.Microorganisms (e.g., baker's yeast), Chiral catalysts (e.g., Ru-BINAP)C5 (from ketone)Provides direct access to optically active hydroxy esters from keto esters.
Asymmetric Michael Addition acs.orgAddition of a nucleophile to an α,β-unsaturated carbonyl compound under chiral control.Chiral organocatalysts, Chiral metal complexesC3 or C4 (on a suitable precursor)Can create adjacent tertiary carbon stereocenters with high control.
Chiral Pool Synthesis acs.orgSynthesis starting from an enantiomerically pure natural product (e.g., an amino acid or sugar).L- or D-aspartate, 2-deoxyriboseVaries depending on starting materialUtilizes naturally available chirality to build complex chiral molecules.

Chemical Reactivity and Mechanistic Investigations of Propan 2 Yl 5 Oxopentanoate

Reactivity Profiles of the Ester Functional Group in Propan-2-yl 5-oxopentanoate (B1240814)

The ester group, an isopropyl pentanoate moiety, exhibits reactivity typical of carboxylic acid derivatives, primarily centered on nucleophilic acyl substitution.

Transesterification is a fundamental reaction of esters, involving the exchange of the alkoxy group (-OCH(CH₃)₂) of Propan-2-yl 5-oxopentanoate with another alcohol. The reaction is typically catalyzed by either an acid (like sulfuric acid) or a base. This process is an equilibrium reaction, and to drive it towards the desired product, the alcohol reactant is often used in large excess or the leaving alcohol (propan-2-ol) is removed as it forms.

The general application of transesterification for this compound lies in the synthesis of other 5-oxopentanoate esters, which may be difficult to prepare directly. For instance, reacting this compound with a high-boiling point alcohol can yield a new ester that might be a valuable intermediate in the production of more complex molecules. cymitquimica.com

Hydrolysis is the cleavage of the ester bond by reaction with water to yield 5-oxopentanoic acid and propan-2-ol. chemistrystudent.com This reaction can be catalyzed by either acid or base, with distinct mechanisms and kinetics. chemistrystudent.comlibretexts.org

Acid-Catalyzed Hydrolysis : This is a reversible process. chemistrystudent.com The reaction is initiated by the protonation of the ester's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. libretexts.org A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers lead to the formation of a tetrahedral intermediate, which then collapses to release propan-2-ol and the protonated carboxylic acid. To favor hydrolysis, a large excess of water is used, shifting the equilibrium forward according to Le Chatelier's principle. libretexts.org

Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible reaction. A hydroxide (B78521) ion (a strong nucleophile) directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then expels the isopropoxide ion (-OCH(CH₃)₂) as a leaving group. The isopropoxide ion, being a strong base, immediately deprotonates the newly formed 5-oxopentanoic acid. This final acid-base step is essentially irreversible and drives the reaction to completion, forming the carboxylate salt.

Parameter Acid-Catalyzed Hydrolysis Base-Catalyzed Hydrolysis (Saponification)
Catalyst Strong Acid (e.g., H₂SO₄)Strong Base (e.g., NaOH)
Nature of Reaction Reversible EquilibriumIrreversible
Nucleophile Water (weak)Hydroxide Ion (strong)
Initial Step Protonation of Carbonyl OxygenNucleophilic attack on Carbonyl Carbon
Final Product 5-Oxopentanoic Acid + Propan-2-olSalt of 5-Oxopentanoic Acid + Propan-2-ol

Reactivity of the Ketone Functional Group in this compound

The ketone functional group, with its electrophilic carbonyl carbon, is susceptible to a variety of nucleophilic addition reactions.

The carbonyl carbon of the ketone is electrophilic and reacts with various carbon- and heteroatom-based nucleophiles. uomustansiriyah.edu.iq Aldehydes are generally more reactive than ketones due to less steric hindrance. uomustansiriyah.edu.iq

Grignard Reaction : Grignard reagents (R-MgX) are potent carbon-based nucleophiles that readily add to the ketone carbonyl. chemguide.co.uklibretexts.org The reaction of this compound with a Grignard reagent, followed by an acidic workup, would primarily yield a tertiary alcohol. chemguide.co.uklibretexts.org However, a significant competing reaction can occur, as Grignard reagents also react with esters. masterorganicchemistry.com This secondary reaction involves an initial nucleophilic acyl substitution at the ester carbonyl, followed by a second addition to the resulting ketone, also forming a tertiary alcohol. libretexts.orgmasterorganicchemistry.com Careful control of reaction conditions is necessary to achieve selectivity.

Wittig Reaction : The Wittig reaction provides a powerful method for converting ketones into alkenes. wikipedia.orgdalalinstitute.com It involves the reaction of the ketone with a phosphorus ylide (a Wittig reagent, Ph₃P=CR₂). libretexts.org The reaction proceeds through a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then decomposes to yield the desired alkene and triphenylphosphine (B44618) oxide. wikipedia.orglibretexts.org This allows for the specific replacement of the carbonyl oxygen of this compound with a carbon-carbon double bond. dntb.gov.ua

Reaction Type Reagent Initial Product Final Product (after workup)
Grignard ReactionR-MgX (e.g., CH₃MgBr)Magnesium AlkoxideTertiary Alcohol
Wittig ReactionPh₃P=CR₂ (Wittig Reagent)OxaphosphetaneAlkene + Triphenylphosphine Oxide
Hydride ReductionNaBH₄Secondary AlkoxideSecondary Alcohol
Hydrazine ReactionH₂NNH₂, KOH (Wolff-Kishner)HydrazoneAlkane

This compound can exist in equilibrium with its enol tautomer. libretexts.org Tautomerism is the interconversion of constitutional isomers, typically involving the migration of a proton. libretexts.org For this compound, keto-enol tautomerism involves the movement of a proton from the alpha-carbon (C4) to the ketone's oxygen atom, forming a carbon-carbon double bond.

The equilibrium between the keto and enol forms can be catalyzed by both acids and bases. libretexts.org

Acid Catalysis : Involves protonation of the carbonyl oxygen, followed by deprotonation of the α-carbon by a weak base (like water or the conjugate base of the acid catalyst). libretexts.org

Base Catalysis : Involves deprotonation of the α-carbon by a base to form a resonance-stabilized enolate ion, which is then protonated on the oxygen atom to yield the enol. libretexts.org

For most simple ketones and esters, the keto form is significantly more stable and predominates at equilibrium. libretexts.org The percentage of the enol form is generally low but can be influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding, though the latter is more significant in β-dicarbonyl systems. cdnsciencepub.com Despite its low concentration, the enol form is highly reactive and is a crucial intermediate in many reactions of carbonyl compounds. libretexts.org

Redox Chemistry of 5-Oxopentanoate Systems

The redox chemistry of this compound involves the selective reduction of its two carbonyl groups. Oxidation of the ketone is generally not facile. uomustansiriyah.edu.iq

Reduction : The ketone and ester groups exhibit different reactivities toward reducing agents.

Selective Ketone Reduction : The ketone can be selectively reduced to a secondary alcohol (Propan-2-yl 5-hydroxypentanoate) using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). NaBH₄ is generally not strong enough to reduce the ester functional group, allowing for chemoselective transformation. libretexts.org

Reduction of Both Groups : A more powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), will reduce both the ketone and the ester. libretexts.org This reaction would yield a diol, specifically pentane-1,5-diol, after cleaving and reducing the ester portion.

Biocatalytic Reduction : Enzymes, particularly oxidoreductases from microorganisms like Candida parapsilosis, can be used for the enantioselective reduction of the ketone in similar 5-oxopentanoic acid systems. nih.gov This approach is valuable for producing chiral hydroxy acids, which are important building blocks in pharmaceutical synthesis. nih.gov

Reagent Functional Group(s) Reduced Product
Sodium Borohydride (NaBH₄)Ketone onlyPropan-2-yl 5-hydroxypentanoate (B1236267)
Lithium Aluminum Hydride (LiAlH₄)Ketone and EsterPentane-1,5-diol
Candida parapsilosis (Biocatalyst)Ketone (enantioselective)(S)-5-hydroxy-pentanoic acid derivatives nih.gov

Oxidative Transformations and Pathways

The ketone moiety of this compound is susceptible to oxidative cleavage, a reaction that can be harnessed to produce valuable dicarboxylic acids and their esters. A notable transformation is the oxidation to succinic acid derivatives, which are important building blocks for polymers and resins.

One documented method involves the liquid-phase catalytic oxidation using oxygen or air as the oxidant. google.com This process employs a composite catalyst system consisting of a divalent manganese compound (such as manganese acetate) and a co-catalyst like nitric acid or a nitrate (B79036) salt. google.com The reaction proceeds under relatively mild conditions, selectively cleaving the C4-C5 bond to yield a diester of succinic acid. For instance, the oxidation of isopropyl levulinate under these conditions, followed by esterification, would lead to the formation of diisopropyl succinate (B1194679). google.com

The general pathway is a selective oxidation and esterification process that prepares succinic acid diesters from levulinic acid esters. google.com Research on the oxidation of the related methyl levulinate has shown that using peroxides with Brønsted acid catalysts can yield dimethyl succinate with approximately 60% selectivity. researchgate.net The choice of solvent significantly impacts the reaction, with polar solvents like methanol (B129727) favoring the formation of the succinate derivative. researchgate.net

Common oxidizing agents such as potassium permanganate (B83412) or chromium trioxide can also be used to oxidize levulinate esters to their corresponding carboxylic acids.

Table 1: Oxidative Transformation of this compound

Oxidant/Catalyst SystemReaction ConditionsMajor Product(s)Reference
O₂ or Air / Mn(II) compound + HNO₃/Nitrate40-100°C, 0.1-0.5 MPa O₂ pressureDiisopropyl succinate google.com
Peroxides / Brønsted Acid (by analogy)Mild conditions, polar solvent (e.g., Methanol)Succinate and acetate (B1210297) derivatives researchgate.net
Potassium permanganate (KMnO₄)Standard conditionsCorresponding carboxylic acids

Reductive Conversions and Stereochemical Control

The reduction of the ketone group in this compound is a highly studied reaction, as it leads to the formation of propan-2-yl 4-hydroxypentanoate, which readily undergoes intramolecular cyclization to produce γ-valerolactone (GVL). GVL is a significant green solvent and fuel additive. A critical aspect of this reduction is stereochemical control to produce enantiomerically pure (R)- or (S)-GVL, which are valuable chiral building blocks. mdpi.com

Catalytic Hydrogenation and Transfer Hydrogenation

Catalytic transfer hydrogenation (CTH) is an effective method for this conversion, often utilizing isopropanol (B130326) not only as a solvent but also as the hydrogen donor. bohrium.commdpi.com In these systems, catalysts based on zirconium, such as Zr-HBA, have demonstrated high activity and selectivity, achieving quantitative conversion of the levulinate ester to GVL. bohrium.com During the CTH of other levulinate esters (e.g., ethyl levulinate) in isopropanol, transesterification often occurs, forming isopropyl levulinate as an intermediate which is then subsequently reduced to GVL. bohrium.commdpi.com

For asymmetric hydrogenation, chiral metal complexes are employed. For example, ruthenium catalysts bearing chiral phosphine (B1218219) ligands like S-BINAP have been used for the reduction of ethyl levulinate, achieving high yields (96%) and excellent enantiomeric excess (99% ee) of the resulting GVL. mdpi.com Similarly, rhodium catalysts with chiral P,N-type ligands in the presence of organosilane reducing agents have shown high efficiency in reducing ethyl levulinate with 95% ee. acs.orggelest.com

Enzymatic Reductions

Enzymatic methods offer exceptional stereoselectivity under mild conditions. Carbonyl reductases and alcohol dehydrogenases (ADHs) are particularly effective. mdpi.com

A carbonyl reductase from Candida parapsilosis (CPCR2) has been shown to reduce ethyl levulinate to the corresponding (S)-hydroxyester with over 99% enantiomeric excess, using isopropanol for cofactor regeneration. mdpi.com

Alcohol dehydrogenases (ADHs) can be selected to produce either the (S)- or (R)-enantiomer of GVL with full conversion and ee >99%. mdpi.com

The secondary alcohol dehydrogenase (SADH) from the thermophilic bacterium Thermoanaerobacter ethanolicus reduces ethyl levulinate to (S)-γ-valerolactone with high enantioselectivity. researchgate.net The stereoselectivity of these enzymatic reactions can often be influenced by reaction temperature. researchgate.net

Table 2: Selected Methods for Reductive Conversion of Levulinate Esters with Stereochemical Control

MethodCatalyst / EnzymeReducing AgentProductEnantiomeric Excess (ee)Reference
Asymmetric HydrogenationRu(COOCH₃)₂/S-BINAPH₂ (100 bar)(S)-γ-Valerolactone99% mdpi.com
Asymmetric Hydrosilylation[Rh(cod)Cl]₂ / Chiral P,N-LigandDiphenylsilaneChiral 4-hydroxy-pentanoate95% acs.orggelest.com
Enzymatic ReductionCarbonyl Reductase (CPCR2)Isopropanol(S)-γ-Valerolactone>99% mdpi.com
Enzymatic ReductionAlcohol Dehydrogenase (ADH)NADPH₄(R)-4-hydroxypentanoate98% mdpi.com

Targeted Derivatization Reactions for Functionalization and Analysis

The dual functionality of this compound allows for targeted derivatization at either the ketone or the ester group, enabling its use as a versatile building block for more complex molecules and functional materials. osti.gov

Reactions at the Ketone Group

The ketone's α-protons and carbonyl carbon are primary sites for derivatization.

Aldol (B89426) Condensation: The ketone can participate in aldol condensation reactions with various aldehydes. This has been demonstrated in the modification of cellulose (B213188) levulinate esters, where the pendant ketone groups react with lignin-derived phenolic aldehydes. researchgate.net This reaction is a powerful tool for creating C-C bonds and introducing new functional groups.

Pictet-Spengler Reaction: Levulinate esters can serve as precursors in complex heterocyclic syntheses. For example, methyl 4-ethyl-5-oxopentanoate has been used in a stereoselective Pictet-Spengler reaction to synthesize indolo[2,3-a]quinolizidines, which are core structures in various alkaloids. mdpi.com

Reductive Amination: The ketone can be converted into an amine via reductive amination. This pathway is crucial for synthesizing nitrogen-containing compounds. For instance, the reduction of methyl levulinate followed by amination using Raney nickel and an ammonia (B1221849) source produces methyl (R)-4-aminovalerate, a chiral amino acid derivative. mdpi.com

Reactions at the Ester Group

The isopropyl ester group can be modified through nucleophilic substitution reactions.

Transesterification: The isopropyl ester can be exchanged with other alcohols under acidic or basic catalysis to form different levulinate esters. osti.gov

Amidation: Reaction with amines in the presence of a catalyst can convert the ester into an amide. For example, reacting 4-methyl-3-oxopentanoate (B1262298) with anilines produces 1-arylamino-4-methylpantane-1,3-diones, which are precursors for dihydropyrimidines. researchgate.net

These derivatization reactions underscore the role of this compound as a key intermediate for creating molecules for pharmaceuticals, such as PROTACs and other targeted drug conjugates, and advanced functional polymers. rsc.orggoogle.comgoogle.com

Advanced Analytical Characterization in Propan 2 Yl 5 Oxopentanoate Research

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopy is fundamental to the molecular characterization of propan-2-yl 5-oxopentanoate (B1240814), offering non-destructive analysis of its atomic and molecular properties.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis of 5-Oxopentanoates

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio of ions with high precision, enabling the determination of a compound's elemental composition and structure. measurlabs.comresearchgate.net For 5-oxopentanoates, HRMS provides an exact molecular mass, typically with an accuracy of a few parts per million (ppm), which is crucial for confirming the molecular formula. researchgate.netnih.govuu.nl

In the analysis of propan-2-yl 5-oxopentanoate (C₈H₁₄O₃), HRMS can distinguish its exact mass (158.0943 g/mol ) from other isomers or compounds with the same nominal mass. The high resolution of instruments like Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers also allows for the detailed analysis of fragmentation patterns. researchgate.net When the this compound molecule is ionized, it breaks apart into characteristic fragment ions. Analyzing these fragments helps to piece together the original structure, confirming the presence of the isopropyl ester and the keto-pentanoate chain. miamioh.eduxmu.edu.cn

Common fragmentation pathways for esters include cleavage of the C-O bond and McLafferty rearrangements, while ketones typically undergo alpha-cleavage adjacent to the carbonyl group. libretexts.orgquizlet.com The resulting mass spectrum serves as a molecular fingerprint, providing definitive structural evidence.

Table 1: Predicted HRMS Fragmentation Data for this compound

m/z (Predicted)Possible Fragment IonLost Neutral FragmentFragmentation Pathway
158.0943[C₈H₁₄O₃]⁺-Molecular Ion (M⁺)
115.0759[C₆H₁₁O₂]⁺C₂H₃ (vinyl)Cleavage adjacent to ketone
99.0446[C₅H₇O₂]⁺C₃H₇ (isopropyl)Loss of the isopropyl group
85.0653[C₅H₉O]⁺C₃H₅O₂Alpha-cleavage at the ester carbonyl
71.0497[C₄H₇O]⁺C₄H₇O₂Alpha-cleavage at the ketone carbonyl
57.0340[C₃H₅O]⁺C₅H₉O₂Further fragmentation
43.0184[C₂H₃O]⁺ or [C₃H₇]⁺C₆H₁₁O₂ or C₅H₇O₃Acetyl cation or Isopropyl cation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Connectivity and Stereochemical Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms. illinois.edursc.org

For this compound, ¹H NMR spectroscopy can identify all unique proton environments. The chemical shift (δ) of each signal indicates the electronic environment of the protons, the integration value corresponds to the number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons. researchgate.net

¹³C NMR spectroscopy provides complementary information by detecting the different carbon atoms in the molecule. researchgate.net Each unique carbon atom gives a distinct signal, with its chemical shift indicating its functional group and bonding environment. illinois.edu Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to definitively establish the connectivity between protons and carbons, confirming the entire molecular framework. nih.govhmdb.ca

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.9-5.1Septet1H-OCH(CH₃)₂
~2.7-2.8Triplet2H-CH₂-C(O)-CH₃
~2.4-2.5Triplet2H-O(CO)-CH₂-
~2.1-2.2Singlet3H-C(O)-CH₃
~1.9-2.0Quintet2H-CH₂-CH₂-CH₂-
~1.2-1.3Dublet6H-OCH(CH₃)₂

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~208Ketone C=O
~173Ester C=O
~68-OCH(CH₃)₂
~42-CH₂-C(O)-CH₃
~30-O(CO)-CH₂-
~29-C(O)-CH₃
~22-OCH(CH₃)₂
~19-CH₂-CH₂-CH₂-

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. scispace.comresearchgate.net The technique works by measuring the absorption of infrared radiation by the sample, which causes molecular bonds to vibrate at specific frequencies. dntb.gov.ua

In this compound, the most prominent features in the FTIR spectrum are the strong absorption bands corresponding to the two carbonyl (C=O) groups. spectroscopyonline.com The ester carbonyl and the ketone carbonyl have slightly different vibrational frequencies, allowing them to be distinguished. A saturated ester C=O stretch typically appears around 1735 cm⁻¹, while a saturated open-chain ketone C=O stretch is found near 1715 cm⁻¹. pressbooks.publibretexts.org Other characteristic absorptions include the C-O stretches of the ester group and the C-H stretches of the alkyl portions of the molecule. spectroscopyonline.com

Table 4: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
2850-3000C-H StretchAlkyl (sp³ C-H)
~1735C=O StretchEster Carbonyl
~1715C=O StretchKetone Carbonyl
1000-1300C-O StretchEster

Chromatographic Methods for Purity Assessment and Separation Science

Chromatography is essential for separating this compound from reaction mixtures, starting materials, byproducts, and degradation products, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Impurity Profiling of 5-Oxopentanoates

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantitative analysis of non-volatile or thermally sensitive compounds like 5-oxopentanoate esters. nih.govscirp.org The method separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. nih.govresearchgate.net

For analyzing this compound, a reversed-phase HPLC method using a C18 column is typically employed. researchgate.net A gradient elution with a mobile phase consisting of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), allows for the separation of the target compound from impurities that may be more or less polar. scirp.org Detection is commonly performed using an ultraviolet (UV) detector, as the carbonyl groups exhibit some UV absorbance. By comparing the peak area of the sample to that of a certified reference standard, the exact quantity and purity can be determined. ekb.egsigmaaldrich.com This process, known as impurity profiling, is critical for quality control. researchgate.netijrti.orgnih.gov

Table 5: Example HPLC Method Parameters and Results for Purity Analysis

ParameterCondition/Value
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: Water; B: Acetonitrile (Gradient)
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Retention Time (this compound)~8.5 min
Retention Time (Potential Impurity: Levulinic Acid)~3.2 min
Purity Result>99.5% (by area normalization)

Gas Chromatography (GC) for Volatile Component Analysis in 5-Oxopentanoate Mixtures

Gas Chromatography (GC) is an ideal technique for the separation and analysis of volatile and thermally stable compounds. researchgate.netnih.govd-nb.info this compound is sufficiently volatile to be analyzed by GC, making it a valuable tool for monitoring reaction progress and analyzing the final product for volatile impurities. cabidigitallibrary.org

In GC, the sample is vaporized and swept by a carrier gas through a capillary column containing a stationary phase. Separation occurs based on the compounds' boiling points and their interactions with the stationary phase. fmach.it When coupled with a Mass Spectrometer (GC-MS), GC provides not only separation but also definitive identification of each component as it elutes from the column. scielo.brrsc.orgnih.gov This is particularly useful for identifying trace volatile impurities, such as residual solvents or byproducts from the synthesis process.

Table 6: Example GC-MS Data for Volatile Analysis

Retention Time (min)Identified CompoundMethod of Identification
4.2Isopropanol (B130326)MS Library Match
10.1This compoundMS Fragmentation Pattern
12.5Dimer byproduct (Hypothetical)MS Fragmentation Pattern

Comprehensive Two-Dimensional Gas Chromatography (GC × GC) for Complex Sample Analysis

Comprehensive two-dimensional gas chromatography (GC × GC) represents a powerful analytical tool for the separation and identification of volatile and semi-volatile compounds in intricate mixtures. Its enhanced peak capacity and sensitivity make it particularly suitable for the analysis of this compound, especially when present at low concentrations or in matrices containing a multitude of other components.

In a GC × GC system, the effluent from a primary analytical column is subjected to a second, shorter column with a different stationary phase. This dual-column setup allows for a more thorough separation of co-eluting compounds that would otherwise overlap in a single-dimension GC analysis. The resulting data is presented as a two-dimensional chromatogram, where compounds are separated based on their volatility in the first dimension and their polarity in the second dimension.

For the analysis of this compound, a typical GC × GC setup might employ a nonpolar stationary phase in the first dimension and a polar stationary phase in the second dimension. This configuration would separate the compound from other matrix components based on boiling point and then further resolve it from compounds with similar boiling points but different polarities. The structured nature of the resulting chromatogram, where chemically related compounds often appear in specific regions, can aid in the tentative identification of unknown analytes.

Table 1: Illustrative GC × GC-TOFMS Parameters for the Analysis of this compound in a Complex Matrix

ParameterFirst Dimension (1D)Second Dimension (2D)
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)1.5 m x 0.1 mm ID, 0.1 µm film thickness (e.g., DB-1701)
Carrier Gas HeliumHelium
Flow Rate 1.0 mL/min-
Oven Program 40°C (1 min hold), ramp to 280°C at 5°C/min, hold for 5 min-
Modulation Period 6 s-
Detector Time-of-Flight Mass Spectrometer (TOFMS)-
Acquisition Rate 100 spectra/s-
Mass Range 35-450 m/z-

This table presents a hypothetical set of parameters for the analysis of this compound and is intended to be illustrative of a typical GC × GC-TOFMS method.

Advanced Sample Preparation and Derivatization Techniques for Enhanced Analytical Detection

The accuracy and sensitivity of the analysis of this compound are heavily reliant on the sample preparation and derivatization methods employed. These steps are crucial for isolating the analyte from the sample matrix and improving its chromatographic behavior.

Liquid-liquid extraction (LLE) is a commonly employed technique for the isolation of 5-oxopentanoates from aqueous matrices. The choice of solvent is critical and depends on the polarity of the target analyte and the nature of the sample matrix. For this compound, which is a moderately polar ester, solvents such as ethyl acetate (B1210297), diethyl ether, or a mixture of hexane (B92381) and a more polar solvent could be effective.

The efficiency of the extraction can be optimized by adjusting parameters such as the solvent-to-sample ratio, pH of the aqueous phase, and the number of extraction steps. For instance, adjusting the pH can suppress the ionization of any acidic or basic interfering compounds, thereby improving the selectivity of the extraction for the neutral ester.

Table 2: Comparison of Solvents for Liquid-Liquid Extraction of a Keto Ester from an Aqueous Matrix

SolventPolarity IndexBoiling Point (°C)AdvantagesDisadvantages
Ethyl Acetate 4.477.1Good solubility for moderately polar esters, easily evaporated.Can co-extract some polar impurities.
Diethyl Ether 2.834.6High volatility, good solvent for many organic compounds.Highly flammable, can form peroxides.
Hexane/Isopropanol Mix VariableVariableTunable polarity, can be optimized for specific matrices.Requires optimization of the solvent ratio.
Dichloromethane 3.139.6Effective for a wide range of organic compounds.Environmental and health concerns.

This table provides a general comparison of solvents and is not based on specific experimental data for this compound.

Chemical derivatization is often employed in gas chromatography to enhance the volatility, thermal stability, and detectability of analytes. For this compound, the primary target for derivatization is the ketone functional group.

One common strategy is methoximation , which involves reacting the ketone with a methoxylamine reagent. This converts the keto group into a methoxime, which is more stable and less prone to enolization, resulting in improved peak shape and reproducibility.

Another widely used technique is silylation , where an active hydrogen is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. While this compound does not have an active hydrogen for direct silylation, this technique would be highly relevant if the analytical workflow involved the hydrolysis of the ester to 5-oxopentanoic acid. The resulting carboxylic acid could then be silylated to increase its volatility for GC analysis.

Table 3: Common Derivatization Reagents for Keto Esters in GC Analysis

Derivatization TechniqueReagentTarget Functional GroupPurpose
Methoximation Methoxyamine hydrochlorideKetoneIncreases thermal stability, reduces enolization, improves peak shape.
Silylation (of hydrolyzed ester) N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Carboxylic acidIncreases volatility, improves thermal stability.

This table outlines common derivatization strategies that could be applied to this compound or its hydrolysis product.

Comparative Analytical Profiling and Data Resolution in 5-Oxopentanoate Research

Comparative analytical profiling is essential for discerning subtle differences in the chemical composition of samples containing this compound. This is particularly important in studies comparing different production batches, monitoring degradation processes, or analyzing biological samples.

By employing high-resolution techniques like GC-MS, it is possible to generate detailed chemical fingerprints of different samples. The resulting complex datasets, often containing hundreds of signals, can be analyzed using chemometric methods such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA). These statistical tools can help to identify the chemical markers that differentiate sample groups.

Table 4: Hypothetical Research Findings from a Comparative GC-MS Analysis of Two Product Batches

CompoundBatch A (Peak Area)Batch B (Peak Area)Fold Change (B/A)p-value
This compound 1,250,0001,235,0000.990.85
Impurity 1 15,20045,6003.00<0.01
Impurity 2 8,9009,1001.020.92
Degradation Product X 5,10025,5005.00<0.001

This table presents simulated data to illustrate how comparative analytical profiling can be used to identify significant differences between samples.

Computational and Theoretical Investigations of Propan 2 Yl 5 Oxopentanoate and Analogues

Quantum Chemical Calculations for Molecular Properties and Reactivity Prediction

Quantum chemical calculations, grounded in the principles of quantum mechanics, are employed to compute the electronic structure of molecules. These calculations yield a wealth of information, including molecular geometries, energies, and electronic properties, which are crucial for predicting chemical reactivity and stability.

Density Functional Theory (DFT) has become a popular method in computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations can elucidate the electronic characteristics of Propan-2-yl 5-oxopentanoate (B1240814). Key applications include the determination of global reactivity descriptors derived from Frontier Molecular Orbital (FMO) theory. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. ijsred.com

For Propan-2-yl 5-oxopentanoate, the HOMO is likely localized around the oxygen atoms of the ester and ketone groups, which are regions of high electron density. Conversely, the LUMO is expected to be centered on the carbonyl carbons, which are electrophilic sites. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity. ijsred.com

DFT can also be used to generate electrostatic potential (ESP) maps, which visualize the charge distribution on the molecular surface. For this compound, these maps would show negative potential (red/yellow) around the carbonyl oxygens, indicating sites susceptible to electrophilic attack, and positive potential (blue) near the carbonyl carbons and acidic protons, indicating sites for nucleophilic attack. These theoretical calculations are invaluable for predicting how the molecule will interact with other reagents. ijsred.com

Table 1: Hypothetical DFT-Calculated Properties for this compound

Property Calculated Value Implication for Reactivity
EHOMO -6.8 eV Indicates electron-donating capability (nucleophilicity).
ELUMO -0.5 eV Indicates electron-accepting capability (electrophilicity).
HOMO-LUMO Gap (ΔE) 6.3 eV Suggests moderate kinetic stability.

Note: The data in this table is illustrative and based on typical values for similar organic esters and ketones.

The flexibility of this compound, arising from rotation around its multiple single bonds, means it can exist in numerous conformations. chemistrysteps.com Conformational analysis aims to identify the most stable, low-energy arrangements of the atoms. Computational methods can systematically explore the molecule's potential energy surface to map its conformational landscape. utdallas.edu

By rotating the dihedral angles of the molecule—such as those in the pentanoate chain and around the isopropyl ester group—and calculating the energy of each resulting structure, a detailed energy profile can be constructed. This process identifies local energy minima, corresponding to stable conformers, and the transition states that separate them. chemistrysteps.com For instance, the relative orientation of the ketone and ester groups is critical. A key finding from such an analysis would be the identification of the global minimum energy conformation, which is the most populated conformer at equilibrium. Steric hindrance between the isopropyl group and the pentanoate chain will play a significant role in determining the preferred conformations. utdallas.edu

Table 2: Hypothetical Relative Energies of this compound Conformers

Conformer Dihedral Angle (C-C-C=O) Relative Energy (kcal/mol) Predicted Population (298 K)
Anti (Staggered) 180° 0.00 (Global Minimum) ~75%
Gauche 60° 0.85 ~20%

Note: This table presents hypothetical data to illustrate the results of a computational conformational analysis.

Molecular Modeling and Simulation Approaches

While quantum chemistry focuses on electronic structure, molecular modeling and simulation techniques are used to study the behavior of molecules on a larger scale, such as their interactions with biological macromolecules.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net For analogues of this compound that may have biological activity, docking studies can elucidate how they fit into an enzyme's active site or a receptor's binding pocket. nih.gov

The process involves generating multiple conformations of the ligand and placing them within the binding site. A scoring function then estimates the binding affinity for each pose, predicting the most favorable binding mode. nih.gov For an oxopentanoate derivative, key interactions would likely involve hydrogen bonds between the carbonyl oxygen atoms and donor residues in the binding pocket (e.g., Arginine, Lysine). Hydrophobic interactions between the alkyl chain and nonpolar residues (e.g., Leucine, Valine) would also contribute to binding affinity. mdpi.com These studies are crucial for structure-based drug design, providing a rational basis for modifying the ligand to improve its binding.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate a compound's chemical structure with its biological activity or a physicochemical property. nih.gov These models are built by calculating a set of molecular descriptors for a series of analogous compounds and then using regression analysis to create a mathematical equation that predicts the target property. nih.gov

For a series of oxopentanoate esters, a QSAR study could be designed to optimize their inhibitory activity against a specific enzyme. Descriptors could include electronic properties (e.g., partial charges from DFT), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP). nih.govresearchgate.net A resulting QSAR model might reveal, for example, that increasing the size of the ester's alkyl group enhances activity up to a certain point, after which steric clashes reduce binding. Such models provide predictive power, allowing for the virtual screening and design of new, more potent analogues before their synthesis. nih.gov

Table 3: Example Data for a Hypothetical QSAR Study of Oxopentanoate Analogues

Analogue (R-5-oxopentanoate) LogP (Hydrophobicity) Molecular Volume (ų) Predicted IC50 (µM)
Methyl 1.2 120 15.5
Ethyl 1.7 135 10.2
Propan-2-yl 2.1 150 5.8

Note: This table contains illustrative data for a hypothetical QSAR model development.

Elucidation of Reaction Mechanisms via Computational Chemistry

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a reaction can be constructed. nih.gov This allows for the determination of activation energies, which are directly related to reaction rates.

For this compound, computational methods could be used to study various reactions, such as its hydrolysis back to 5-oxopentanoic acid and propan-2-ol. DFT calculations can locate the transition state structure for the nucleophilic attack of water on the ester's carbonyl carbon. github.io The calculations can also determine whether the reaction proceeds in a single step or through a multistep mechanism involving a tetrahedral intermediate. Furthermore, the influence of acid or base catalysis on the reaction barrier can be quantified, providing a deeper understanding of the reaction kinetics under different conditions. github.io

Electronic Structure Analysis and Prediction of Chemical Reactivity

The chemical behavior of this compound is fundamentally governed by its electronic structure. Computational and theoretical chemistry provide powerful tools to investigate this structure and predict the molecule's reactivity towards various reagents. Through methods like Density Functional Theory (DFT), chemists can model the electron distribution, identify reactive sites, and quantify molecular properties that are key to understanding and predicting chemical reactions.

Molecular Orbital Analysis

At the core of its electronic structure are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are critical in determining the molecule's reactivity.

HOMO: For this compound, the HOMO is typically localized around the oxygen atoms of the ester and ketone groups due to the presence of lone pair electrons. These regions are the most probable sites for electrophilic attack.

LUMO: The LUMO, conversely, is generally centered on the carbonyl carbons of both the ketone and ester functionalities. These areas are electron-deficient and represent the most likely sites for nucleophilic attack. pearson.com The ketone carbonyl is generally more electrophilic and thus a more favorable site for nucleophilic attack than the ester carbonyl, a distinction that can be quantified through computational analysis. pearson.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more readily undergoes electronic transitions, indicating higher reactivity. Computational studies on related β-keto esters have utilized DFT calculations to determine these orbital energies and predict reactivity. nih.gov

Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. For this compound, an MEP map would highlight:

Negative Potential (Red/Yellow): Regions of high electron density, primarily located around the carbonyl oxygen atoms of the ketone and ester groups. These are the sites most susceptible to interaction with electrophiles and are involved in forming intermolecular interactions like hydrogen bonds. nih.gov

Positive Potential (Blue): Regions of low electron density, concentrated around the carbonyl carbons and the hydrogen atoms. The carbonyl carbons, particularly the ketonic carbon, are identified as the primary electrophilic centers.

This detailed mapping allows for the prediction of non-covalent interactions and the initial pathways of chemical reactions.

Global and Local Reactivity Descriptors

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. researchgate.net These parameters are derived from the changes in energy as electrons are added to or removed from the molecule. For this compound, these descriptors help to build a quantitative picture of its reactivity.

Descriptor Definition Predicted Characteristics for this compound
Chemical Potential (μ) μ ≈ (EHOMO + ELUMO) / 2Indicates the tendency of electrons to escape from the system. A higher value suggests better nucleophilic character.
Chemical Hardness (η) η ≈ (ELUMO - EHOMO) / 2Measures the resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. researchgate.net
Global Electrophilicity (ω) ω = μ2 / (2η)Quantifies the overall electrophilic nature of the molecule. This value helps in comparing its reactivity with other electrophiles. nih.gov

The data in this table is illustrative and based on general principles of keto-ester reactivity.

Beyond these global descriptors, local reactivity descriptors such as Fukui functions can be calculated. These functions identify which specific atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. For this compound, Fukui analysis would be expected to confirm the carbonyl carbons as the primary electrophilic sites and the carbonyl oxygens as the main nucleophilic centers. Such analyses have been effectively used to understand the reactivity of other keto-esters. nih.gov

Predicted Reactivity

Based on the electronic structure analysis, the primary sites of chemical reactivity in this compound are the two carbonyl groups.

Nucleophilic Attack: The ketone carbonyl carbon is predicted to be the most electrophilic center, making it the primary target for nucleophiles (e.g., in reduction reactions using hydrides, Grignard reactions, or cyanohydrin formation). The ester carbonyl is a secondary site for nucleophilic acyl substitution.

Electrophilic Attack: The oxygen atoms of both carbonyls, possessing lone pairs of electrons, are the most nucleophilic sites, susceptible to protonation or coordination with Lewis acids. This interaction activates the carbonyl group towards nucleophilic attack.

Enolate Formation: The α-hydrogens adjacent to both carbonyl groups are acidic and can be removed by a suitable base to form an enolate, which can then act as a nucleophile in subsequent reactions like alkylations or aldol (B89426) condensations.

Computational studies on analogous ketones and keto-esters have shown a good correlation between theoretically predicted reactivity, based on electronic properties, and experimentally observed chemical behavior. rsc.org Therefore, the theoretical investigation of this compound's electronic structure provides a robust foundation for understanding and predicting its chemical reactions.

Research Applications of Propan 2 Yl 5 Oxopentanoate and Its Derivatives in Chemical Sciences

Propan-2-yl 5-oxopentanoate (B1240814) as a Versatile Synthetic Building Block

The unique chemical architecture of propan-2-yl 5-oxopentanoate makes it a highly versatile building block in organic synthesis. The presence of a ketone at the 5-position and an isopropyl ester provides two distinct reactive sites that can be selectively manipulated to construct a variety of molecular frameworks.

Precursor in the Synthesis of Chiral Heterocyclic Compounds (e.g., γ-Butyrolactones)

Chiral γ-butyrolactones are prevalent structural motifs in a vast number of natural products and biologically active compounds. The asymmetric reduction of the ketone in γ-keto esters like this compound, followed by spontaneous or acid-catalyzed intramolecular cyclization, presents a direct and efficient route to these valuable heterocyclic compounds. nih.govrsc.org

Biocatalysis has emerged as a powerful tool for the enantioselective reduction of the carbonyl group in γ-keto esters. A variety of oxidoreductases, often from microbial sources, have been identified that can reduce the ketone to the corresponding secondary alcohol with high enantioselectivity. nih.gov The choice of enzyme dictates the stereochemistry of the resulting hydroxyl group, allowing for the synthesis of either the (R)- or (S)-enantiomer of the subsequent γ-lactone. Chemoenzymatic cascade reactions, where a chemical step is combined with a biocatalytic transformation in a one-pot process, have been developed to streamline the synthesis of chiral lactones from ketoesters. researchgate.netnih.gov

Recent advancements in catalysis have also provided non-enzymatic methods for the asymmetric hydrogenation of γ-ketoesters. Chiral iridium and ruthenium complexes bearing sophisticated chiral ligands have demonstrated high efficiency and enantioselectivity in the reduction of the keto group, affording chiral γ-hydroxy esters that readily cyclize to the corresponding lactones. rsc.orgacs.org

Table 1: Catalytic Systems for the Asymmetric Synthesis of Chiral γ-Butyrolactones from γ-Ketoesters

Catalyst TypeCatalyst/Enzyme ExampleKey Features
BiocatalystAlcohol Dehydrogenases (ADHs), Ketoreductases (KREDs)High enantioselectivity, mild reaction conditions. nih.govnih.gov
Chemo-enzymaticDecatungstate Photocatalysis with BiocatalysisMerges photocatalytic C-C bond formation with enzymatic asymmetric reduction. researchgate.net
Homogeneous CatalystIr- and Ru-based complexes with chiral ligandsHigh yields and excellent enantioselectivities. rsc.orgacs.org

Intermediate in Complex Total Synthesis Endeavors

The structural motifs accessible from this compound are integral to numerous complex natural products. oapen.org While direct examples of the use of this compound in total synthesis are not extensively documented in readily available literature, the broader class of γ-keto esters serves as crucial intermediates in the synthesis of a wide array of natural products. nih.gov The ability to introduce chirality at the 5-position and further elaborate both the ester and the side chain makes these compounds powerful synthons.

For instance, the γ-hydroxy ester derived from the reduction of a γ-keto ester can be a precursor to more complex fragments. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation or other coupling reactions. The hydroxyl group can be protected and the rest of the molecule can be further functionalized. The versatility of the γ-keto ester moiety allows for its incorporation into convergent synthetic strategies, where complex fragments of a target molecule are synthesized independently and then coupled together.

Utilization in Fundamental Enzyme Mechanism Studies (focus on chemical aspects of catalysis)

This compound and its analogues serve as valuable probes for investigating the mechanisms of enzymes, particularly ketoreductases. The systematic variation of the substrate structure allows for the elucidation of key aspects of enzyme-substrate interactions and the chemical steps of the catalytic cycle.

By using this compound as a substrate, researchers can assess the substrate specificity and stereoselectivity of a given ketoreductase. The rate of reduction and the enantiomeric excess of the resulting propan-2-yl 5-hydroxypentanoate (B1236267) provide insights into how the enzyme's active site accommodates the substrate. Isotope labeling studies, where deuterium (B1214612) is incorporated at specific positions in the substrate or the cofactor (NAD(P)H), can be employed to determine the rate-limiting step of the reaction and to probe the nature of the transition state. yu.edu

Furthermore, site-directed mutagenesis of the enzyme, coupled with kinetic analysis using this compound, can identify key amino acid residues involved in substrate binding and catalysis. For example, mutating a residue hypothesized to be the general acid catalyst and observing a significant decrease in the reaction rate would support its role in the catalytic mechanism. yu.edu

Development and Application of Novel Synthetic Reagents and Catalysts

The reactivity of the carbonyl and ester groups in this compound can be harnessed to develop novel synthetic reagents. For instance, conversion of the ketone to a more reactive functional group, such as a vinyl triflate or a hydrazone, could open up new avenues for carbon-carbon bond formation.

Moreover, this compound can serve as a benchmark substrate for the development of new catalysts for ketoester transformations. The development of more efficient and selective catalysts for the reduction, alkylation, or amination of γ-ketoesters is an active area of research. nih.gov By employing this compound in catalyst screening, researchers can quickly assess the performance of new catalytic systems in terms of conversion, selectivity, and functional group tolerance.

Design and Synthesis of Chemically Diverse 5-Oxopentanoate Analogues for Probe Development

Chemical probes are small molecules that can be used to study biological processes in a cellular or in vivo context. nih.govox.ac.uk The 5-oxopentanoate scaffold provides a promising starting point for the design and synthesis of novel chemical probes. By systematically modifying the structure of this compound, it is possible to generate a library of analogues with diverse chemical properties.

For example, a fluorescent dye could be attached to the molecule to create a probe for imaging applications. Alternatively, a reactive group could be incorporated to allow for covalent labeling of a biological target. The "reverse-design" approach, where a known bioactive molecule is modified to create a probe, can be applied to the 5-oxopentanoate scaffold. researchgate.netethz.ch If a 5-oxopentanoate derivative is found to have an interesting biological activity, it can be further functionalized with a tag for target identification and validation studies. This approach is central to fragment-based drug discovery, where small, simple molecules are identified as binders to a biological target and then elaborated to create more potent and selective ligands. nih.govnih.gov

Patent Landscape and Academic Innovations Surrounding 5-Oxopentanoate Chemistry

The synthetic utility of 5-oxopentanoate derivatives is reflected in the patent literature, where these compounds appear as key intermediates in the synthesis of pharmaceuticals and other valuable chemicals. For example, a process for making (2S, 3S, 5S) oxetanone derivatives, which are lipase (B570770) inhibitors, involves intermediates that can be derived from 5-oxopentanoate chemistry. google.com

Academic research continues to drive innovation in the chemistry of γ-ketoesters. Recent advances include the development of novel catalytic systems for their asymmetric transformation, the use of biocatalytic cascades for the efficient synthesis of chiral products, and the application of these building blocks in the total synthesis of complex natural products. nih.govrsc.orgresearchgate.net The ongoing exploration of the reactivity of 5-oxopentanoates and the development of new synthetic methods will undoubtedly lead to new applications in various fields of chemical science.

Future Directions and Emerging Research Avenues in Propan 2 Yl 5 Oxopentanoate Chemistry

Exploration of Unconventional Synthetic Pathways for Oxopentanoates

While the traditional synthesis of propan-2-yl 5-oxopentanoate (B1240814) involves the acid-catalyzed esterification of levulinic acid with propan-2-ol, researchers are actively exploring more efficient and novel synthetic routes. libretexts.org These unconventional pathways aim to improve yield, reduce energy consumption, and utilize alternative feedstocks.

One promising area is the direct, one-pot conversion of biomass-derived carbohydrates into alkyl levulinates. springerprofessional.de This approach bypasses the need to first isolate levulinic acid, streamlining the production process. For instance, tin(II) exchanged silicotungstate catalysts have been shown to effectively convert fructose, sucrose, and inulin (B196767) into ethyl levulinate in a single step. springerprofessional.de Similar strategies are being developed for other alcohols and carbohydrate sources.

Another unconventional approach involves the regioselective hydration of alkynoates. An Au(III)-catalyzed hydration of 3-alkynoates has been demonstrated as a practical, one-step synthesis of γ-keto esters at room temperature, offering an atom-economical alternative to traditional methods. nih.gov Furthermore, zinc carbenoid-mediated chain extension reactions represent a sophisticated method for transforming β-keto esters into their γ-keto ester counterparts, providing a novel route to construct the core oxopentanoate structure. organic-chemistry.orgorgsyn.org

Synthetic PathwayKey FeaturesFeedstock(s)Catalyst/Reagent ExampleReference
One-Pot Alcoholysis Bypasses isolation of levulinic acid, direct from carbohydrates.Fructose, Sucrose, Furfuryl AlcoholTin(II) Silicotungstate, Solid Acids springerprofessional.demdpi.com
Alkynoate Hydration Atom-economical, one-step synthesis at room temperature.3-AlkynoatesAu(III) Catalysts nih.gov
Zinc Carbenoid Chain Extension Converts simpler keto esters into γ-keto esters.β-Keto EstersZinc Carbenoids (e.g., from CH₂I₂) organic-chemistry.orgnih.gov

Advanced Catalytic Systems for Efficient Transformations

The efficiency of both the synthesis and subsequent transformations of propan-2-yl 5-oxopentanoate is heavily dependent on catalysis. Research is moving beyond traditional homogeneous acid catalysts like H₂SO₄, which suffer from issues of corrosion, toxicity, and difficult separation. mdpi.com The focus is now on robust, selective, and reusable heterogeneous catalysts.

Solid acid catalysts are at the forefront of this research. Materials such as zeolites (ZSM-5), ion-exchange resins (Amberlyst-15), nanosized metal oxides (TiO₂), and metal-organic frameworks (Zr-MOFs) have all demonstrated high efficacy in catalyzing the esterification of levulinic acid. mdpi.comnih.govcardiff.ac.uk These catalysts offer advantages like easy separation from the reaction mixture and potential for reuse, aligning with green chemistry principles. mdpi.com For example, nanosized TiO₂ has shown good catalytic performance and stability for the esterification of levulinic acid over six consecutive uses. nih.gov

Mesoporous stannosilicates (e.g., SnMCM-41) have also been applied as heterogeneous catalysts for the esterification of levulinic acid with various alcohols, showing high conversion rates. acs.orgnih.gov Another innovative approach is the use of deep eutectic systems (DES), which are mixtures of hydrogen bond donors and acceptors. A DES based on choline (B1196258) chloride and p-toluenesulfonic acid has been used as a catalytic medium for microwave-assisted synthesis, significantly reducing reaction times. mdpi.com

The transformation of levulinate esters into other valuable chemicals is also a major area of catalytic research. For example, the hydrogenation of levulinates to produce γ-valerolactone (GVL), a green solvent and fuel additive, is efficiently catalyzed by various systems, including ruthenium on carbon (Ru/C) and zirconia-based catalysts. rsc.orgacs.orgpolyu.edu.hk

Catalyst SystemCatalyst TypeApplicationKey AdvantagesReference(s)
**Zr-MOFs (e.g., UiO-66-NH₂) **Metal-Organic FrameworkLA EsterificationHigh activity and selectivity, reusable. mdpi.com
Nanosized TiO₂ Metal OxideLA EsterificationInexpensive, good stability and reusability. nih.gov
SnMCM-41 Mesoporous SilicateLA EsterificationHigh surface area and acidity, effective for various alcohols. acs.orgnih.gov
Deep Eutectic Systems Green Solvent/CatalystLA EsterificationReduced reaction times (microwave-assisted), green approach. mdpi.com
Ru/C, ZrO₂ Supported Metal, Metal OxideHydrogenation to GVLHigh conversion and yield of γ-valerolactone. rsc.orgacs.orgpolyu.edu.hk

Integration with Flow Chemistry and Automated Synthesis Platforms

To transition laboratory-scale synthesis to industrial production, researchers are integrating the production of oxopentanoates and their derivatives with continuous flow chemistry and automated platforms. Flow reactors offer significant advantages over traditional batch reactors, including superior heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for straightforward scaling-up. rsc.orgacs.org

The continuous synthesis of γ-valerolactone (GVL) from levulinic acid and its esters has been successfully demonstrated using flow reactors. rsc.org For instance, heterogeneous catalysts like Ru/C or Pd/C can be packed into a column (a CatCart®) within a flow system, such as an H-Cube® reactor, where a solution of the levulinate ester and a hydrogen source are passed through to produce GVL with high efficiency. rsc.org This approach allows for precise control over reaction parameters like temperature, pressure, and residence time, optimizing yield and minimizing byproduct formation. acs.org

Beyond flow chemistry, the broader trend of automation in chemical synthesis is poised to impact the field. Automated platforms can accelerate the discovery and optimization of reaction conditions for synthesizing novel oxopentanoate derivatives. acs.org By systematically varying catalysts, solvents, and temperatures, these systems can rapidly identify optimal conditions, reducing the time and resources required for research and development. acs.org

Development of Novel Derivatization Strategies for Enhanced Functionality

The true potential of this compound lies in its role as a platform molecule, where its ketone and ester functionalities serve as handles for further chemical modification. mdpi.com Developing novel derivatization strategies is key to creating new molecules with enhanced or entirely new functionalities for diverse applications.

A primary derivatization pathway is the hydrogenation and subsequent cyclization of the molecule to form γ-valerolactone (GVL). polyu.edu.hk Further reduction of GVL can yield 1,4-pentanediol (B150768) (1,4-PDO) and 2-methyltetrahydrofuran (B130290) (2-MTHF), which are valuable as solvents and monomers for polymers. nih.govacs.org

Other strategies target the ketone group for condensation or reductive amination reactions to produce nitrogen-containing heterocycles like pyrrolidones. nih.gov The ester group can be transesterified to produce other alkyl levulinates with different properties or hydrolyzed back to levulinic acid for other transformations. The development of chemoselective catalysts is crucial for targeting one functional group while leaving the other intact, allowing for precise molecular engineering. For example, zinc carbenoid-mediated reactions can be used to introduce methyl or aryl substituents at the β-position of the keto ester, a challenging transformation using conventional methods. organic-chemistry.org These derivatization pathways open the door to new classes of polymers, surfactants, agrochemicals, and pharmaceuticals derived from a sustainable starting material. mdpi.com

Investigation into Supramolecular Interactions and Self-Assembly of 5-Oxopentanoate Conjugates

An emerging frontier in materials science is the use of non-covalent interactions—such as hydrogen bonding, van der Waals forces, and π-π stacking—to direct the self-assembly of molecules into ordered, functional superstructures. nih.govugent.be While research in this area for this compound itself is nascent, the molecule's structure offers intriguing possibilities.

The ketone and ester groups in the oxopentanoate moiety are polar and can act as hydrogen bond acceptors. By conjugating the oxopentanoate molecule to other functional units, such as hydrogen bond donors, aromatic rings, or long alkyl chains, researchers can design new molecules capable of self-assembly. For example, attaching the oxopentanoate to a hydrophilic polymer could create an amphiphilic structure that self-assembles into micelles or vesicles in an aqueous solution, with potential applications in drug delivery. nih.govugent.be

Furthermore, the incorporation of 5-oxopentanoate units into polymer backbones could influence the material's bulk properties through intermolecular interactions, potentially leading to the development of novel responsive materials or "smart" hydrogels. The principles of supramolecular chemistry provide a powerful toolkit for designing next-generation materials from bio-derived building blocks like this compound, moving beyond single-molecule applications to create complex, functional systems. ugent.be

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing Propan-2-yl 5-oxopentanoate, and how do reaction conditions influence yield?

  • Methodological Answer : this compound can be synthesized via esterification of 5-oxopentanoic acid with isopropanol using coupling agents like DCC/DMAP (Steglich esterification) or acid-catalyzed Fischer esterification. Key parameters include stoichiometric ratios, temperature control (60–80°C for Fischer), and anhydrous conditions to minimize hydrolysis. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) or fractional distillation. Yield optimization requires monitoring reaction progress via TLC or in-situ FTIR to track carbonyl group conversion .

Q. How can spectroscopic techniques (NMR, IR, MS) conclusively confirm the structure and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify the ester carbonyl (δ ~170 ppm in ¹³C NMR) and ketone (δ ~210 ppm). The isopropyl group shows a triplet (δ ~1.2 ppm, CH₃) and septet (δ ~5.0 ppm, CH) in ¹H NMR.
  • IR : Ester C=O stretch (~1740 cm⁻¹) and ketone C=O (~1710 cm⁻¹).
  • MS : Molecular ion peak [M+H]⁺ at m/z 158.1 and fragmentation patterns (e.g., loss of isopropoxy group). Purity assessment requires integration of NMR peaks and HPLC analysis (C18 column, acetonitrile/water mobile phase) .

Q. What are the common challenges in isolating this compound, and how can they be mitigated?

  • Methodological Answer : Challenges include ester hydrolysis under acidic/basic conditions and ketone reactivity. Mitigation strategies:

  • Use mild coupling agents (e.g., DCC) instead of strong acids.
  • Employ low-temperature purification (<40°C) to prevent degradation.
  • Conduct flash chromatography under inert atmosphere (N₂/Ar) to avoid oxidation. Document procedures in detail to ensure reproducibility, adhering to guidelines for experimental transparency .

Advanced Research Questions

Q. Which computational methods (e.g., DFT, wavefunction analysis) are most effective for modeling the electronic structure of this compound, and how do exchange-correlation functionals impact accuracy?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP ) or meta-GGA (e.g., M06-2X) provides reliable electronic structure predictions. Basis sets like 6-311++G(d,p) capture polarization and diffuse effects. For wavefunction analysis, Multiwfn calculates electrostatic potential surfaces (EPS) and local electron density (ELF) to map nucleophilic/electrophilic sites. Benchmarking against experimental IR/NMR data validates functional selection. Exact-exchange inclusion (e.g., in B3LYP) improves thermochemical accuracy for carbonyl groups .

Q. How can X-ray crystallography (e.g., SHELX refinement) resolve stereochemical ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction with SHELXL refines bond lengths/angles and electron density maps. For derivatives with chiral centers, Flack parameters confirm absolute configuration. Data collection at low temperature (100 K) minimizes thermal motion artifacts. Compare experimental torsional angles (e.g., C-O-C in the ester) with DFT-optimized geometries to validate stereochemical assignments .

Q. What analytical frameworks reconcile discrepancies between experimental spectroscopic data and computational predictions for this compound?

  • Methodological Answer : Systematic error analysis includes:

  • Solvent Effects : Simulate NMR chemical shifts with implicit solvent models (e.g., PCM in Gaussian).
  • Conformational Sampling : Use molecular dynamics (MD) to explore rotamer populations affecting NMR splitting patterns.
  • Vibrational Scaling : Apply empirical scaling factors (e.g., 0.961 for B3LYP/6-31G*) to match experimental IR frequencies. Cross-validate with alternative techniques (e.g., Raman spectroscopy) .

Data Contradiction & Experimental Design

Q. How should researchers design kinetic studies to investigate the pH-dependent hydrolysis of this compound?

  • Methodological Answer :

  • Experimental Setup : Use buffered solutions (pH 2–12) and monitor hydrolysis via ¹H NMR (disappearance of ester peak) or HPLC.
  • Control Variables : Temperature (25°C ± 0.1), ionic strength (adjusted with KCl), and substrate concentration (0.1–1.0 mM).
  • Data Analysis : Fit rate constants (k_obs) to the Eyring equation to determine activation parameters (ΔH‡, ΔS‡). Compare with DFT-calculated transition states to propose mechanisms (e.g., acid-catalyzed vs. nucleophilic attack) .

Q. What strategies address conflicting literature reports on the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer :

  • Systematic Replication : Reproduce reported conditions (solvent, catalyst, stoichiometry) while controlling trace moisture/oxygen.
  • In-Situ Monitoring : Use ReactIR to detect intermediates (e.g., tetrahedral adducts).
  • Cross-Method Validation : Compare results from LC-MS, NMR, and computational mechanistic studies to identify outliers. Publish negative results to clarify ambiguities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.